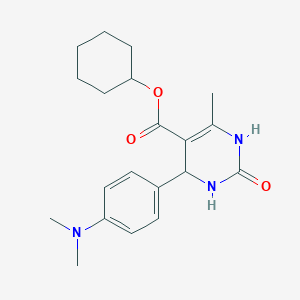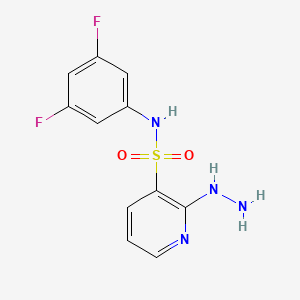![molecular formula C20H18FN3O2S B2973656 N-(4-氟苯基)-1-甲基-2-[(2-甲基苯基)甲硫基]-6-氧代嘧啶-5-羧酰胺 CAS No. 891102-11-7](/img/structure/B2973656.png)
N-(4-氟苯基)-1-甲基-2-[(2-甲基苯基)甲硫基]-6-氧代嘧啶-5-羧酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-fluorophenyl)-1-methyl-2-[(2-methylphenyl)methylsulfanyl]-6-oxopyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C20H18FN3O2S and its molecular weight is 383.44. The purity is usually 95%.
BenchChem offers high-quality N-(4-fluorophenyl)-1-methyl-2-[(2-methylphenyl)methylsulfanyl]-6-oxopyrimidine-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-fluorophenyl)-1-methyl-2-[(2-methylphenyl)methylsulfanyl]-6-oxopyrimidine-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Anticancer Drug Discovery
The core structure of this compound, particularly the 2-aminothiazole scaffold, is a significant part of several clinically applied anticancer drugs like dasatinib and alpelisib . Research indicates that derivatives of 2-aminothiazole exhibit potent and selective inhibitory activity against a range of human cancerous cell lines, including breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate cancers . The compound’s potential in anticancer drug discovery lies in its ability to decrease drug resistance and reduce side effects.
Antimicrobial Activity
Compounds with a 2-aminothiazole nucleus have been documented to possess antimicrobial properties . This suggests that our compound could be explored for its efficacy against various bacterial and fungal pathogens, contributing to the development of new antimicrobial agents.
Antiviral Applications
The 2-aminothiazole derivatives are known to have antiviral activities . This makes the compound a candidate for the synthesis of new antiviral drugs that could be effective against a variety of viral infections.
Anti-inflammatory Properties
The compound’s structure is conducive to anti-inflammatory activity . This could be leveraged in the development of new anti-inflammatory medications, potentially with fewer side effects than current treatments.
Enzymatic Inhibition
Thiosemicarbazone moieties, which are structurally related to our compound, have shown enzymatic inhibition properties . This could be significant in the study of diseases where enzyme regulation plays a crucial role, such as Alzheimer’s or Parkinson’s disease.
Antioxidant Potential
The presence of a thiosemicarbazone moiety suggests that the compound may exhibit antioxidant properties . This could be beneficial in researching oxidative stress-related conditions and in the development of protective agents against free radical damage.
Coordination Chemistry and Metal Complexes
Due to its nitrogen and sulfur donors, the compound could be used in coordination chemistry to create a variety of metal complexes . These complexes can have diverse applications, including catalysis, environmental remediation, and as precursors for materials science.
Structural Studies and Crystallography
The compound’s crystalline structure can be analyzed to understand intermolecular interactions and molecular conformations . This information is valuable for the rational design of drugs and for predicting the behavior of similar compounds in biological systems.
属性
IUPAC Name |
N-(4-fluorophenyl)-1-methyl-2-[(2-methylphenyl)methylsulfanyl]-6-oxopyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O2S/c1-13-5-3-4-6-14(13)12-27-20-22-11-17(19(26)24(20)2)18(25)23-16-9-7-15(21)8-10-16/h3-11H,12H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTJHPAALKBHYAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NC=C(C(=O)N2C)C(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorophenyl)-1-methyl-2-[(2-methylphenyl)methylsulfanyl]-6-oxopyrimidine-5-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(E)-N-[(5-Benzyl-1-methylimidazol-2-yl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2973582.png)

![(3aR,6aR)-Hexahydro-cyclopenta[c]pyrrole-3a-carboxylic acid](/img/no-structure.png)
![5-(3,5-dimethoxybenzyl)-7-(4-fluorophenyl)-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2973585.png)
![ethyl 2-(1H-indazole-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2973586.png)
![(Z)-ethyl 2-(6-isopropyl-2-((4-methylbenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2973589.png)
![7-allyl-1-ethyl-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2973590.png)
![2-Allyl-1-(sec-butylamino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2973591.png)


